2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 552309-42-9
Cat. No.: VC0005586
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide - 552309-42-9](/images/no_structure.jpg)
CAS No. | 552309-42-9 |
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Molecular Formula | C19H20N4O3S2 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) |
Standard InChI Key | QSIYTNYMBWYHAA-UHFFFAOYSA-N |
Isomeric SMILES | CCC1=C(NC(=NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
SMILES | CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Canonical SMILES | CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Appearance | A crystalline solid |
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three pharmacologically active moieties:
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Pyrimidine core: A 5-ethyl-4-methyl-6-oxo-1H-pyrimidine ring provides hydrogen-bonding capacity via its ketone and imine groups.
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Thiazole scaffold: The 4-(4-methoxyphenyl)-1,3-thiazole group introduces planar aromaticity and π-stacking potential, enhanced by the electron-donating methoxy substituent.
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Acetamide linker: A sulfanyl-acetamide bridge (-S-CH₂-C(=O)-NH-) connects the pyrimidine and thiazole units, enabling conformational flexibility while maintaining structural rigidity.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₉H₂₀N₄O₃S₂ |
Molecular Weight | 416.5 g/mol |
CAS Registry Number | 552309-42-9 |
IUPAC Name | 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
SMILES | CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Appearance | Crystalline solid |
Synthesis and Industrial Production
Reaction Pathways
Industrial synthesis involves sequential nucleophilic substitutions and cyclization reactions:
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Pyrimidine formation: Ethyl acetoacetate reacts with thiourea under basic conditions (KOH/EtOH) to yield 5-ethyl-4-methyl-6-thiouracil, followed by chlorination using POCl₃ to generate 2-chloro-5-ethyl-4-methyl-6-pyrimidinone.
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Thiazole construction: 4-Methoxyacetophenone undergoes bromination and subsequent Hantzsch thiazole synthesis with thiourea to produce 4-(4-methoxyphenyl)-2-aminothiazole.
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Acetamide coupling: The pyrimidine-thiol intermediate reacts with chloroacetyl chloride, followed by amide bond formation with the thiazole amine using EDC/HOBt catalysis.
Process Optimization
Continuous flow reactors achieve 78% yield at 120°C with residence times <30 minutes, reducing solvent waste by 40% compared to batch methods. Critical quality attributes include:
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Residual solvent levels (<300 ppm for DMF)
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Isomeric purity (>99.5% by HPLC)
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Particle size distribution (D90 <50 μm for bioavailability)
Mechanism of Action: TMEM16A/ANO1 Inhibition
Chloride Channel Modulation
The compound acts as a pore-blocking antagonist of TMEM16A (ANO1), a Ca²⁺-activated Cl⁻ channel overexpressed in hypertension and cancers . Key interactions include:
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Hydrophobic binding: The ethyl-methyl pyrimidine group occupies a hydrophobic pocket near the channel’s extracellular entrance .
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H-bonding: The acetamide carbonyl forms hydrogen bonds with Asn642 and Gln645 in TMEM16A’s transmembrane domain 6 .
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π-cation interactions: The methoxyphenyl-thiazole system stabilizes the closed state via stacking with Arg761 .
Table 2: Pharmacodynamic Profile
Parameter | Value (In Vitro) | Model System |
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IC₅₀ (TMEM16A inhibition) | 1.2 ± 0.3 μM | HEK293-TMEM16A cells |
Selectivity (vs. CFTR) | >100-fold | Ussing chamber assays |
Onset of Action | <30 seconds | Patch-clamp recordings |
Therapeutic Applications
Cardiovascular Disease
In L-NAME/high-salt hypertensive mice, 10 mg/kg daily dosing reduced systolic blood pressure by 28 mmHg (p<0.0001) over 4 weeks . Mechanistically:
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Downregulates vascular smooth muscle cell (VSMC) adhesion molecules (VCAM-1: 62% reduction; ICAM-1: 57% reduction)
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Suppresses ESM1/CXCL16 signaling axis, decreasing macrophage infiltration by 4.2-fold in aortic tissue
Oncology
In oral squamous cell carcinoma (OSCC) models:
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10 μM treatment for 48h inhibited cell proliferation by 47% (MTT assay)
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Induced caspase-3/caspase-9 activation (2.8-fold and 2.1-fold increase, respectively)
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: 89% oral bioavailability in rats due to P-glycoprotein efflux avoidance
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Distribution: Vd=3.8 L/kg with 92% plasma protein binding, preferentially accumulates in vascular tissue (AUCvessel/AUCplasma=8.3)
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Metabolism: Hepatic CYP3A4-mediated O-demethylation (major) and pyrimidine ring hydroxylation (minor)
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Excretion: 68% fecal, 22% renal (unchanged drug <5%)
Future Directions
Clinical Translation
Phase I trials should evaluate:
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QTc interval effects at Cmax >10 μM
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Drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole)
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Biomarkers: Plasma ESM1 levels as PD marker for TMEM16A inhibition
Structural Optimization
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Prodrug strategies: Esterification of the acetamide carbonyl to enhance CNS penetration for glioblastoma applications
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Dual inhibitors: Hybrid molecules combining TMEM16A and EGFR inhibitory pharmacophores for OSCC
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